molecular formula C7H4F3NO2 B3046104 6-Amino-2,3,4-trifluorobenzoic acid CAS No. 1196151-13-9

6-Amino-2,3,4-trifluorobenzoic acid

Cat. No.: B3046104
CAS No.: 1196151-13-9
M. Wt: 191.11 g/mol
InChI Key: NPOKVVQMFRQBAO-UHFFFAOYSA-N
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Description

6-Amino-2,3,4-trifluorobenzoic acid is an organic compound characterized by the presence of an amino group and three fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3,4-trifluorobenzoic acid typically involves the introduction of fluorine atoms into the benzoic acid structure followed by the addition of an amino group. One common method includes the nitration of 2,3,4-trifluorobenzoic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3,4-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2,3,4-trifluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,3,4-trifluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorobenzoic acid: Similar structure but lacks the amino group.

    3-Amino-2,5,6-trifluorobenzoic acid: Similar structure with different positioning of the amino group.

    2,3,4-Trifluorobenzoic acid: Similar structure but lacks the amino group .

Uniqueness

6-Amino-2,3,4-trifluorobenzoic acid is unique due to the specific positioning of the amino group and the three fluorine atoms, which confer distinct chemical properties and reactivity. This unique structure makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity and stability .

Properties

IUPAC Name

6-amino-2,3,4-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOKVVQMFRQBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599079
Record name 6-Amino-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-13-9
Record name 6-Amino-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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